tunicamycin V

Overview

Description

Tunicamycin V is a nucleoside natural product that belongs to the tunicamycin family. These compounds are known for their antibacterial, antiviral, and antitumor activities. This compound is particularly notable for its ability to inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide, making it a valuable tool in biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of tunicamycin V has been accomplished through a series of chemical steps. One notable method involves a 15-step synthesis starting from D-galactal. This synthesis features a Büchner-Curtius-Schlotterbeck (BCS)-type reaction to assemble the complex disaccharide and aldehyde, yielding the tunicamycin core structure . The process includes highly selective azidonitration of D-galactal derivatives and optimized BCS reaction procedures .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces species, such as Streptomyces clavuligerus and Streptomyces lysosuperficus. These bacteria produce this compound as part of a mixture of homologous nucleoside antibiotics .

Chemical Reactions Analysis

Types of Reactions

Tunicamycin V undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include azides, acetonides, and various catalysts for the BCS reaction . The reaction conditions often involve specific temperature and pH controls to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further biological and chemical studies .

Scientific Research Applications

Tunicamycin V has a wide range of scientific research applications:

Chemistry: Used as a biochemical tool to study N-linked glycosylation and protein misfolding.

Biology: Employed in studies of glycoprotein synthesis and the unfolded protein response.

Industry: Utilized in the production of glycosylation inhibitors and other biochemical tools.

Mechanism of Action

Tunicamycin V exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl phosphate N-acetylglucosamine-phosphotransferase (GPT). This inhibition blocks the first step in N-linked glycosylation, leading to the accumulation of unfolded proteins in the endoplasmic reticulum and subsequent cell cycle arrest in the G1 phase . This mechanism is particularly useful in studying the unfolded protein response and its role in various diseases .

Comparison with Similar Compounds

Tunicamycin V shares similarities with other nucleoside antibiotics, such as:

- Streptovirudins

- Corynetoxins

- MM19290

- Mycospocidin

- Antibiotic 24010

- Quinovosamycins (a deoxy congener)

These compounds share a pseudotrisaccharide core structure and exhibit similar biological activities .

Biological Activity

Tunicamycin V is a notable compound synthesized from Streptomyces lysosuperificus, recognized for its potent biological activities, particularly its role as an inhibitor of glycosylation processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in cancer treatment.

Overview of this compound

This compound is classified as a non-selective phosphotransferase inhibitor, primarily affecting the initial stages of N-linked glycosylation in proteins. This inhibition leads to the accumulation of misfolded proteins and subsequent endoplasmic reticulum (ER) stress, which can trigger apoptotic pathways in various cell types, including cancer cells.

- Inhibition of N-Glycosylation :

- Induction of ER Stress :

- Reactive Oxygen Species (ROS) Production :

Anticancer Activity

This compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells. Its effectiveness varies across different cell types:

-

Cytotoxicity Profile :

- IC50 values for this compound range from 0.5 to 2.5 μM within 24 hours of treatment across different cancer cell lines .

- In studies involving triple-negative breast cancer (TNBC) models, this compound demonstrated a selectivity index indicating preferential toxicity towards cancer cells compared to normal cells .

- Case Studies :

Antibacterial Activity

This compound also possesses antibacterial properties, particularly against Gram-positive bacteria and some fungi. Its mechanism involves disrupting bacterial cell wall synthesis by inhibiting specific enzymes involved in this process .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structural requirements for the biological activity of this compound:

- Truncated Analogs :

Summary Table of Biological Activities

| Activity Type | Effect | IC50 Range | Notes |

|---|---|---|---|

| Anticancer | Induces apoptosis | 0.5 - 2.5 μM | Effective against breast cancer cell lines |

| Antibacterial | Inhibits bacterial growth | Variable | Effective against Gram-positive bacteria |

| ER Stress Induction | Triggers UPR leading to apoptosis | Not applicable | Promotes cell death in cancer cells |

Properties

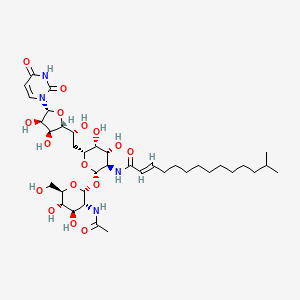

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYZYGMYMLNUHJ-DIRMKAHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017533 | |

| Record name | Tunicamycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66054-36-2, 73942-09-3 | |

| Record name | Tunicamycin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunicamycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUNICAMYCIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.